N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-10-14(16-15(19)13-8-5-9-20-13)18(17-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYJFGYEEHEITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with furfurylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring participates in nucleophilic substitutions at the 4-position, facilitated by electron-withdrawing effects of the adjacent amide group:
-
Halogenation :
Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces bromine at the 4-position: -
Alkylation :
Reactivity with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF yields 4-alkylated products:
Cycloaddition Reactions
The furan moiety undergoes [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8 h | Furan-derived bicyclic adduct | 65% | |
| Acetylenedicarboxylate | THF, rt, 24 h | Pyran-fused pyrazole | 58% |
Regioselectivity is governed by the electron-donating nature of the furan oxygen, directing addition to the α-position.
Hydrolysis and Degradation
The amide bond is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Refluxing with 6M HCl produces 3-methyl-1-phenyl-1H-pyrazol-5-amine and furan-2-carboxylic acid: -
Basic Hydrolysis :
NaOH (2M) in ethanol at 60°C cleaves the amide bond within 4 hours .
Catalytic Functionalization
The compound participates in palladium-catalyzed cross-couplings:
| Reaction | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 80°C, 12 h | 81% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100°C, 24 h | 76% |
These reactions enable aryl/heteroaryl group introduction at the 4-position of the pyrazole ring .
Photochemical Reactions
UV irradiation induces furan ring-opening to form reactive intermediates:
This reactivity is exploited in photoaffinity labeling studies .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Product Stability | Application |
|---|---|---|---|
| Acylation | Furan-2-carbonyl chloride | High | Drug intermediate synthesis |
| Diels-Alder | Maleic anhydride | Moderate | Material science |
| Suzuki Coupling | Aryl boronic acids | High | Bioconjugation |
| Hydrolysis | HCl/NaOH | Low | Degradation studies |
Scientific Research Applications
Structural Formula
General Reaction Scheme
- Starting Materials : 3-methyl-1-phenyl-2-pyrazolin-5-one and furan derivatives.
- Reagents : Base catalysts (e.g., Ca(OH)₂) and solvents (e.g., dioxane).
- Conditions : Reflux for several hours followed by purification steps.
Pharmaceutical Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide has shown promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. For instance, related compounds have been explored for their efficacy in treating type 2 diabetes mellitus through mechanisms that involve the modulation of glucose metabolism and insulin sensitivity .
Case Study: Teneligliptin
Teneligliptin, a derivative of 3-methyl-1-phenyl-pyrazole, is used clinically for managing type 2 diabetes. It acts as a DPP-IV inhibitor, enhancing incretin levels and subsequently improving glycemic control . The synthesis of Teneligliptin involves similar pyrazole-based structures, indicating a potential pathway for developing new therapeutics using this compound.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for synthesizing novel materials with desired properties.
Example: Synthesis of Photochromic Compounds
Research has demonstrated that derivatives of this compound can be utilized to create photochromic materials that exhibit interesting optical properties when exposed to light . These materials have applications in sensors and smart coatings.
Agricultural Chemistry
The compound's unique structure allows it to function as a potential agrochemical agent, particularly in developing pesticides or herbicides that target specific plant pathogens or pests without harming non-target organisms.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The target compound’s structural analogs differ primarily in substituents on the pyrazole ring, the nature of the amide-linked group, and additional functional moieties. Key examples include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Physicochemical and Pharmacokinetic Considerations
Computational and Analytical Tools
Structural analysis of these compounds often employs crystallographic software such as SHELXL for refinement and ORTEP for molecular visualization . These tools aid in determining bond angles, torsion angles, and packing interactions critical for structure-activity relationship (SAR) studies. For example, details bond connectivity patterns relevant to pyrazole derivatives, emphasizing the role of sulfur and halogen atoms in stabilizing molecular conformations .
Biological Activity
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a furan moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 267.28 g/mol .
Synthesis
The compound is typically synthesized through the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with furfurylamine under reflux conditions, often utilizing dehydrating agents like thionyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to alterations in cellular signaling pathways.
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. In vitro assays demonstrated that derivatives of pyrazole compounds exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed promising inhibition against E. coli and S. aureus .
2. Anti-inflammatory and Analgesic Effects
This compound has also been investigated for its anti-inflammatory and analgesic properties. In silico studies indicated potential anti-inflammatory activity with predictive values (Pa) greater than 0.5, suggesting efficacy in reducing inflammation .
3. Anticancer Potential
The compound has been explored for its anticancer properties as well. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, demonstrating the potential for development into therapeutic agents against various cancers .
Table 1: Summary of Biological Activities
Detailed Study Example
In one study, a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against phytopathogenic fungi. The results showed that some derivatives exhibited over 50% inhibition against Gibberella zeae, outperforming commercial fungicides . This highlights the compound's potential applications in agricultural settings as well.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide, and how can yield and purity be maximized?
The synthesis of pyrazole-furan hybrids typically involves multi-step reactions. For example, coupling methyl-5-(3-hydroxyphenyl)furan-2-carboxylate with aminobenzophenone derivatives under controlled conditions (e.g., using NaOH or HCl as catalysts) can yield structurally analogous compounds. Key parameters include:
- Temperature : 60–80°C for condensation reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Purification : Column chromatography or recrystallization improves purity (>95%) . Characterization via NMR and FTIR confirms successful synthesis .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : and NMR identify functional groups and regiochemistry of the pyrazole and furan rings .
- FTIR : Confirms amide (C=O stretch at ~1650 cm) and aromatic C-H bonds .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 331.39 g/mol for analogs) .
- HPLC : Assesses purity and detects impurities .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL, ORTEP) resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and anisotropic displacement parameters. For example:
- Validation : SHELXL’s restraint algorithms correct for data inconsistencies (e.g., thermal motion artifacts) .
- Visualization : ORTEP generates ellipsoid diagrams to illustrate electron density and conformational flexibility . Compare derived metrics (e.g., pyrazole ring planarity) with computational models (DFT) to validate structural accuracy .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related pyrazole-furan derivatives?
- Substituent variation : Modify phenyl or methyl groups on the pyrazole ring to assess steric/electronic effects on bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., amide group) using docking studies .
- In vitro assays : Test analogs against targets (e.g., enzymes linked to hyperlipidemia or oxidative stress) and correlate activity with substituent position .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?
- Model selection : Use Triton WR-1339-induced hyperlipidemia in Wistar rats to mimic dyslipidemia .
- Dosage : Administer 10–50 mg/kg/day orally; monitor plasma biomarkers (TC, TG, HDL-C, LDL-C) .
- Controls : Include normal and disease-control groups to quantify efficacy .
- Toxicity screening : Assess liver/kidney function post-treatment .
Q. How can contradictory data from different studies on similar compounds be systematically addressed?
- Comparative meta-analysis : Pool data from analogs (e.g., anti-hyperlipidemic vs. antioxidant activity) to identify trends .
- Experimental replication : Validate conflicting results (e.g., IC variations) under standardized conditions .
- Mechanistic studies : Use knock-out models or enzyme assays (e.g., quinone oxidoreductase 2 inhibition) to resolve ambiguities .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s reactivity and interaction profiles?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulates binding stability in biological targets (e.g., lipid receptors) .
- ADMET prediction : Software like SwissADME estimates bioavailability and toxicity .
Q. How can researchers optimize multi-step synthetic routes for scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
